
6-methylsulfanyl-3-phenyl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methylsulfanyl-3-phenyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a methylsulfanyl group at the 6-position and a phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-3-phenyl-1H-pyridin-2-one can be achieved through various synthetic routes. One efficient method involves the one-pot reaction of 2-tert-butylsulfanyl-3-phenyl- or pyrrolidin-1-yl-cyclopropenethiones with lithium pyrrolidinide or phenyllithium at low temperatures, followed by methylation with methyl iodide . This method provides a high yield of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-methylsulfanyl-3-phenyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The pyridinone ring can be reduced to a dihydropyridine derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
6-methylsulfanyl-3-phenyl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methylsulfanyl-3-phenyl-1H-pyridin-2-one is not fully elucidated, but it is believed to interact with molecular targets such as enzymes or receptors. The presence of the methylsulfanyl and phenyl groups may enhance its binding affinity and specificity for certain biological targets, potentially leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Pyrazolo[3,4-d]pyrimidin-4-ol: A compound with a similar pyridinone core but different substituents.
Uniqueness
6-methylsulfanyl-3-phenyl-1H-pyridin-2-one is unique due to the specific combination of the methylsulfanyl and phenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
828276-44-4 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
6-methylsulfanyl-3-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H11NOS/c1-15-11-8-7-10(12(14)13-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14) |
InChI Key |
YWSXRUQVPMBDCC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



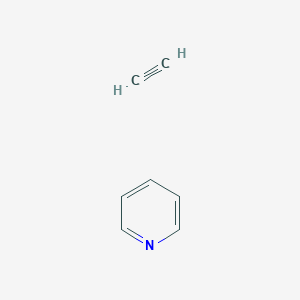
![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)
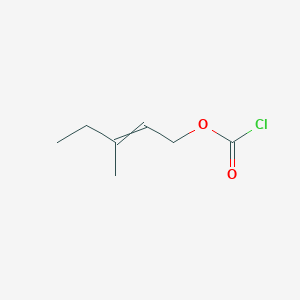

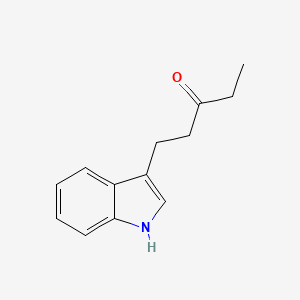
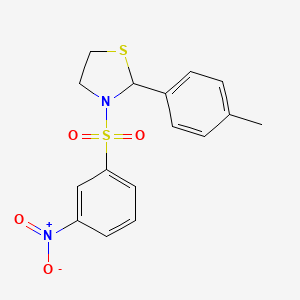
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
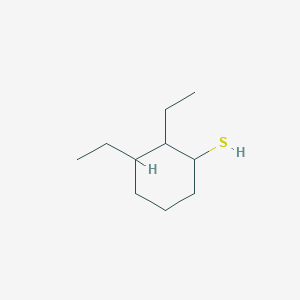
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)
![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)
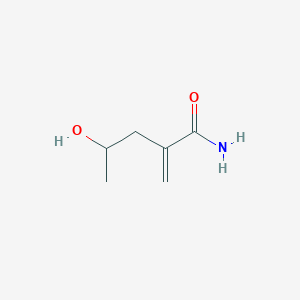
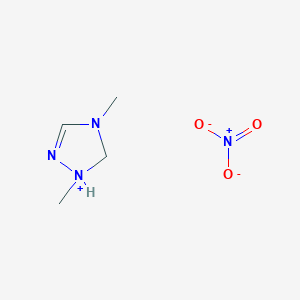
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
